Theophylline, 7-(2-(octadecylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-(octadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the octadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(octadecylamino)ethyl)- typically involves the reaction of theophylline with an appropriate octadecylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(octadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Theophylline, 7-(2-(octadecylamino)ethyl)- has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilic modifications on theophylline derivatives.
Mechanism of Action
Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, which can lead to central nervous system stimulation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent than theophylline.
Aminophylline: A compound that is a combination of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
Theophylline, 7-(2-(octadecylamino)ethyl)- is unique due to its enhanced lipophilicity, which may improve its pharmacokinetic properties, such as increased membrane permeability and bioavailability. This modification can potentially lead to more effective therapeutic applications compared to other methylxanthine derivatives .
Properties
CAS No. |
52943-51-8 |
---|---|
Molecular Formula |
C27H49N5O2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(octadecylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3 |
InChI Key |
WXFAZRDCAIZMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.